
dCeMM1: A Chemical Probe for Unraveling
RBM39 Function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: dCeMM1

Cat. No.: B6126247 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
RNA-binding motif protein 39 (RBM39) has emerged as a critical factor in cancer biology,

primarily through its roles in transcriptional co-regulation and alternative RNA splicing.[1][2] The

discovery of molecules that can induce the degradation of RBM39 has provided powerful tools

to study its function and explore its therapeutic potential. dCeMM1 is a rationally discovered

molecular glue degrader that selectively targets RBM39 for proteasomal degradation.[3][4] This

technical guide provides a comprehensive overview of dCeMM1 as a chemical probe, including

its mechanism of action, quantitative data on its activity, detailed experimental protocols for its

use, and insights into the cellular pathways it perturbs.

Mechanism of Action: A Molecular Glue for Targeted
Degradation
dCeMM1 functions as a "molecular glue," a small molecule that induces a novel protein-protein

interaction, leading to the degradation of a target protein.[5] Specifically, dCeMM1 facilitates

the interaction between the RBM39 protein and the DCAF15 E3 ubiquitin ligase substrate

receptor.[3][4] This induced proximity results in the polyubiquitination of RBM39, marking it for

degradation by the proteasome.[5][6] The degradation of RBM39 leads to significant alterations

in RNA splicing, which in turn affects various cellular processes and can trigger apoptosis in

cancer cells.[2][7]
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The following diagram illustrates the mechanism of dCeMM1-induced RBM39 degradation:
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Caption: Mechanism of dCeMM1-induced RBM39 degradation.

Quantitative Data
The efficacy of dCeMM1 has been quantified in various cancer cell lines. The following tables

summarize key data points for cell viability and RBM39 degradation.

Table 1: Cell Viability (EC50) of dCeMM1 in Cancer Cell Lines

Cell Line Cancer Type EC50 (µM) Reference

KBM7 (Wild-Type)
Chronic Myelogenous

Leukemia
3 [6]

KBM7 (UBE2M

mutant)

Chronic Myelogenous

Leukemia
8 [6]

HCT116 (Wild-Type) Colorectal Carcinoma

Not explicitly stated,

but differential viability

observed

[6]

Table 2: RBM39 Degradation (DC50) by dCeMM1

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b6126247?utm_src=pdf-body
https://www.benchchem.com/product/b6126247?utm_src=pdf-body-img
https://www.benchchem.com/product/b6126247?utm_src=pdf-body
https://www.benchchem.com/product/b6126247?utm_src=pdf-body
https://www.benchchem.com/product/b6126247?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7116640/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7116640/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7116640/
https://www.benchchem.com/product/b6126247?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6126247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line DC50 (µM)
Dmax (%
degradation)

Reference

SH-SY5Y 0.8 >90% (at 10 µM) [8]

Experimental Protocols
This section provides detailed methodologies for key experiments involving dCeMM1.

Cell Viability Assay
This protocol is used to determine the half-maximal effective concentration (EC50) of dCeMM1.

Materials:

Cancer cell line of interest (e.g., KBM7)

dCeMM1 (stock solution in DMSO)

Cell culture medium

96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Luminometer

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

adhere overnight.

Prepare serial dilutions of dCeMM1 in cell culture medium. The final DMSO concentration

should be kept below 0.1%.

Remove the old medium from the wells and add the medium containing different

concentrations of dCeMM1. Include a DMSO-only control.
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Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Normalize the data to the DMSO control and calculate the EC50 value using a suitable

software (e.g., GraphPad Prism).[6]

Western Blot for RBM39 Degradation
This protocol is used to visualize and quantify the degradation of RBM39 following dCeMM1
treatment.

Materials:

Cancer cell line of interest

dCeMM1

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody against RBM39 (e.g., from Atlas Antibodies)
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Primary antibody for a loading control (e.g., GAPDH, β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with the desired concentrations of dCeMM1 for a specific time course (e.g., 6, 12,

24 hours). Include a DMSO control.

Harvest the cells and lyse them in lysis buffer on ice.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of each lysate using a BCA assay.

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding

Laemmli buffer and boiling.

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-RBM39 antibody overnight at 4°C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Visualize the protein bands using an imaging system.

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b6126247?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6126247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantify the band intensities using densitometry software (e.g., ImageJ).[8]

Quantitative Proteomics
This protocol provides a general workflow for identifying and quantifying protein-level changes

upon dCeMM1 treatment.

Workflow:

Cell Culture and Treatment: Treat cells with dCeMM1 or DMSO control.

Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using

trypsin.

Isobaric Labeling: Label the peptide samples from different conditions with isobaric tags

(e.g., TMT or iTRAQ).

LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: Identify and quantify the peptides and proteins using specialized software

(e.g., MaxQuant). The relative abundance of proteins between dCeMM1-treated and control

samples can then be determined.[3][6]

The following diagram outlines the experimental workflow for quantitative proteomics:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://resources.revvity.com/pdfs/app-htrf-rbm39-neuroblastoma-molecular-glue-degraders.pdf
https://www.benchchem.com/product/b6126247?utm_src=pdf-body
https://www.benchchem.com/product/b6126247?utm_src=pdf-body
https://www.benchchem.com/product/b6126247?utm_src=pdf-body
https://www.semanticscholar.org/paper/The-cancer-associated-RBM39-bridges-the-pre-mRNA%2C-Campagne-Jutzi/6cc963be73b16003348bf6588d079fcdc47c2449
https://pmc.ncbi.nlm.nih.gov/articles/PMC7116640/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6126247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Treatment
(dCeMM1 vs. DMSO)

Cell Lysis & Protein Extraction

Protein Digestion
(Trypsin)

Peptide Labeling
(e.g., TMT)

LC-MS/MS Analysis

Data Analysis & Quantification

Identification of
Differentially Expressed Proteins

Click to download full resolution via product page

Caption: Quantitative proteomics workflow.

CRISPR-Cas9 Screen for Target Identification
This protocol describes a pooled CRISPR-Cas9 screen to identify genes that, when knocked

out, confer resistance to dCeMM1.

Workflow:
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Library Transduction: Transduce a Cas9-expressing cell line with a pooled sgRNA library

targeting a set of genes (e.g., all E3 ligases).

Selection: Select for successfully transduced cells (e.g., using puromycin).

Drug Treatment: Treat the cell population with dCeMM1 at a concentration that inhibits the

growth of wild-type cells.

Genomic DNA Extraction: After a period of selection, harvest the surviving cells and extract

their genomic DNA.

PCR and Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA by PCR

and analyze the abundance of each sgRNA by next-generation sequencing.

Data Analysis: Identify sgRNAs that are enriched in the dCeMM1-treated population

compared to a control population. The genes targeted by these sgRNAs are potential

resistance genes.[3][6]

The following diagram illustrates the CRISPR-Cas9 screening workflow:
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Caption: CRISPR-Cas9 screening workflow.

RBM39 Signaling and Cellular Functions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b6126247?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6126247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RBM39 is a multifaceted protein involved in several key cellular processes. Its degradation by

dCeMM1 can therefore have widespread effects.

Role in RNA Splicing
RBM39 is a component of the spliceosome and plays a crucial role in the recognition of 3'

splice sites and the regulation of alternative splicing.[1][2] Its depletion leads to widespread

intron retention and exon skipping, altering the transcriptome and affecting the function of

numerous proteins.[7][9]

Interaction with Transcription Factors
RBM39 can act as a transcriptional co-activator for several transcription factors, including:

AP-1 (c-Jun): RBM39 can enhance the transcriptional activity of AP-1.[5]

Estrogen Receptors (ERα and ERβ): It functions as a co-activator for estrogen receptors.[10]

NF-κB: RBM39 has been shown to interact with the NF-κB pathway.[10]

The following diagram depicts the signaling pathways involving RBM39:
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Caption: RBM39 signaling and cellular functions.

Conclusion
dCeMM1 is a valuable chemical probe for studying the function of RBM39. Its ability to induce

the selective and rapid degradation of RBM39 allows for the acute depletion of the protein,

enabling researchers to investigate the immediate consequences of its loss. The data and

protocols presented in this guide provide a solid foundation for utilizing dCeMM1 to further

elucidate the roles of RBM39 in normal physiology and disease, particularly in the context of

cancer. The continued exploration of dCeMM1 and similar molecular glue degraders holds

significant promise for the development of novel therapeutic strategies targeting previously

"undruggable" proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b6126247?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/27354116/
https://pubmed.ncbi.nlm.nih.gov/27354116/
https://www.researchgate.net/publication/304536549_Global_regulation_of_alternative_RNA_splicing_by_the_SR-rich_protein_RBM39
https://www.semanticscholar.org/paper/The-cancer-associated-RBM39-bridges-the-pre-mRNA%2C-Campagne-Jutzi/6cc963be73b16003348bf6588d079fcdc47c2449
https://www.semanticscholar.org/paper/The-cancer-associated-RBM39-bridges-the-pre-mRNA%2C-Campagne-Jutzi/6cc963be73b16003348bf6588d079fcdc47c2449
https://biol.ethz.ch/en/news-and-events/d-biol-news/2023/09/a-cancer-associated-rna-binding-protein-autoregulates-itself-through-alternative-splicing.html
https://biol.ethz.ch/en/news-and-events/d-biol-news/2023/09/a-cancer-associated-rna-binding-protein-autoregulates-itself-through-alternative-splicing.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8165236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8165236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7116640/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7116640/
https://www.researchgate.net/figure/Indisulam-causes-selective-degradation-of-RBM39-and-subsequent-mis-splicing-of-RNA-a_fig2_359278395
https://resources.revvity.com/pdfs/app-htrf-rbm39-neuroblastoma-molecular-glue-degraders.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7950731/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7950731/
https://www.researchgate.net/figure/RBM39-mediates-multiple-cellular-activities-a-RBM39-regulates-gene-transcription-by_fig2_347189368
https://www.benchchem.com/product/b6126247#dcemm1-as-a-chemical-probe-for-rbm39-function
https://www.benchchem.com/product/b6126247#dcemm1-as-a-chemical-probe-for-rbm39-function
https://www.benchchem.com/product/b6126247#dcemm1-as-a-chemical-probe-for-rbm39-function
https://www.benchchem.com/product/b6126247#dcemm1-as-a-chemical-probe-for-rbm39-function
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6126247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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